Ácido 4-(2-(dietilamino)etoxi)fenilborónico

Descripción general

Descripción

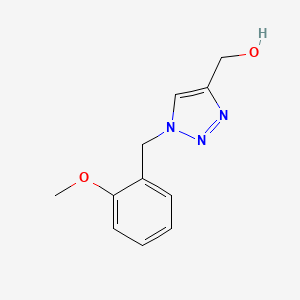

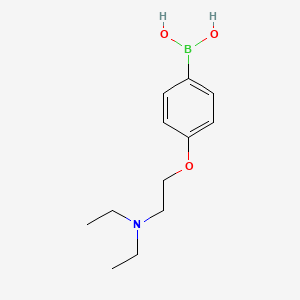

“4-(2-(Diethylamino)ethoxy)phenylboronic acid” is a chemical compound with the molecular formula C12H20BNO3. It is used as a cross-coupling partner in palladium-catalyzed carbon-carbon bond formation, also known as the Suzuki Reaction .

Molecular Structure Analysis

The molecular structure of “4-(2-(Diethylamino)ethoxy)phenylboronic acid” consists of a phenylboronic acid core with a diethylaminoethoxy group attached to the phenyl ring . The molecular weight of this compound is 237.11 g/mol.

Chemical Reactions Analysis

As a boronic acid derivative, “4-(2-(Diethylamino)ethoxy)phenylboronic acid” can participate in various chemical reactions. One of the most notable is the Suzuki Reaction, a type of palladium-catalyzed carbon-carbon bond formation .

Aplicaciones Científicas De Investigación

Síntesis Orgánica: Reacción de Acoplamiento Cruzado de Suzuki-Miyaura

Ácido 4-(2-(dietilamino)etoxi)fenilborónico: es un reactivo valioso en la síntesis orgánica, particularmente en las reacciones de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es fundamental para la formación de enlaces carbono-carbono, permitiendo la síntesis de moléculas orgánicas complejas. La estabilidad y la reactividad del compuesto lo convierten en una excelente opción para crear estructuras biarílicas, que son comunes en los productos farmacéuticos y agroquímicos.

Química Medicinal: Diseño y Administración de Fármacos

En la química medicinal, este compuesto se explora por su potencial como portador de boro en el diseño y los sistemas de administración de fármacos . Su grupo éster borónico se investiga para la administración dirigida de fármacos, especialmente en la terapia de captura de neutrones de boro (BNCT), un método de tratamiento del cáncer. Sin embargo, su estabilidad en condiciones fisiológicas debe considerarse cuidadosamente debido a la susceptibilidad a la hidrólisis.

Ciencia de Materiales: Bloques de Construcción de Semiconductores Orgánicos

La parte de ácido borónico de este compuesto se utiliza en el desarrollo de materiales semiconductores orgánicos . Estos materiales son cruciales para la creación de diodos emisores de luz orgánicos (OLED) y células fotovoltaicas orgánicas (OPV), que se utilizan en pantallas de bajo consumo energético y paneles solares.

Ciencia Ambiental: Detección de Contaminantes

En la ciencia ambiental, los ácidos borónicos se utilizan en la detección de contaminantes . Su capacidad para formar enlaces covalentes reversibles con dioles los hace adecuados para crear sensores que pueden detectar sustancias como los sacáridos o las glucoproteínas, que a menudo son marcadores de contaminantes ambientales.

Química Analítica: Cromatografía y Sensores

Los químicos analíticos utilizan ácidos borónicos para la cromatografía y como sensores químicos . Las propiedades de unión a diol permiten la separación de mezclas complejas y la detección de moléculas biológicas, proporcionando una herramienta para el análisis cualitativo y cuantitativo.

Bioquímica: Estudios de Inhibición Enzimática

En bioquímica, el grupo dietilaminoetoxi de este compuesto ofrece potencial para estudios de inhibición enzimática . Al imitar el estado de transición de las reacciones catalizadas por enzimas, puede ayudar a comprender los mecanismos enzimáticos y diseñar inhibidores que podrían conducir a nuevos agentes terapéuticos.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-(2-(Diethylamino)ethoxy)phenylboronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic acid, a class of compounds that are widely used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

4-(2-(Diethylamino)ethoxy)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound transfers a nucleophilic organic group to palladium, forming a new palladium-carbon bond . This is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The biochemical pathway primarily affected by 4-(2-(Diethylamino)ethoxy)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a method for forming carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the formation of a wide variety of organic compounds .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . This suggests that the bioavailability of 4-(2-(Diethylamino)ethoxy)phenylboronic acid may be influenced by its stability in aqueous environments .

Result of Action

The result of the action of 4-(2-(Diethylamino)ethoxy)phenylboronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide variety of organic compounds . The compound’s role as a cross-coupling partner in the Suzuki-Miyaura reaction makes it a valuable tool in organic synthesis .

Action Environment

The action of 4-(2-(Diethylamino)ethoxy)phenylboronic acid can be influenced by environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic esters . Therefore, the action, efficacy, and stability of 4-(2-(Diethylamino)ethoxy)phenylboronic acid may vary depending on the pH and other conditions of the environment .

Propiedades

IUPAC Name |

[4-[2-(diethylamino)ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BNO3/c1-3-14(4-2)9-10-17-12-7-5-11(6-8-12)13(15)16/h5-8,15-16H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAQQFCVRUHGLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCN(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

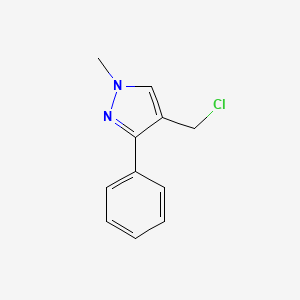

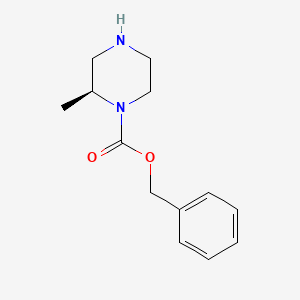

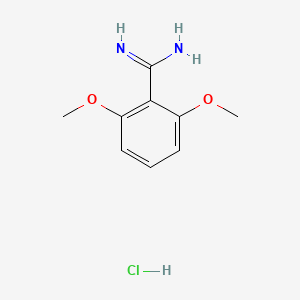

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

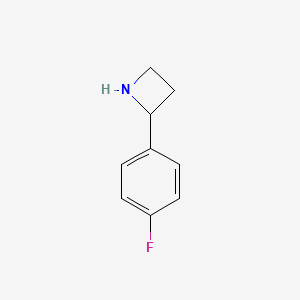

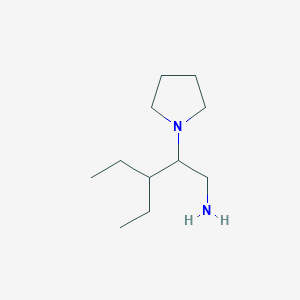

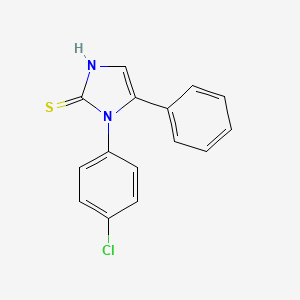

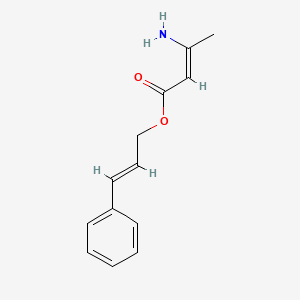

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B1453868.png)

![[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride](/img/structure/B1453879.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)

![3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B1453887.png)